molecular formula C17H18ClN3O4S B2386359 1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol CAS No. 2111909-45-4

1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Cat. No. B2386359
CAS RN: 2111909-45-4
M. Wt: 395.86
InChI Key: ZYEVOGFKNYYEMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This usually involves a series of chemical reactions, starting from common starting materials, and proceeding through several steps to the final product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms in the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, stability, reactivity, and color .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-14-4-2-1-3-12(14)7-10-26(23,24)21-9-8-17(22,11-21)16-19-15(20-25-16)13-5-6-13/h1-4,7,10,13,22H,5-6,8-9,11H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEVOGFKNYYEMG-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3(CCN(C3)S(=O)(=O)C=CC4=CC=CC=C4Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NOC(=N2)C3(CCN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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